molecular formula C25H19ClN4O3 B11201114 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11201114
M. Wt: 458.9 g/mol
InChI Key: BQUDHXGVBOFYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research, integrating two pharmaceutically privileged structures. The 1,2,4-oxadiazole ring is a versatile scaffold recognized for its diverse biological activities, serving as a bioisostere for esters and amides to enhance metabolic stability . This moiety is associated with potent anticancer and antimicrobial effects, with mechanisms that may include inhibition of critical enzymes like histone deacetylases (HDAC) or tubulin polymerization . The quinazoline-2,4-dione core is another nitrogen-containing heterocycle of high interest, with documented potential to exert cytotoxic activity through mechanisms such as inhibition of the DNA repair enzyme system and epidermal growth factor receptor (EGFR) . The strategic combination of these two pharmacophores in a single molecule is a common approach in anticancer research, aiming to achieve a synergistic effect for improved efficacy against resistant cancer cell lines . Consequently, this compound presents a valuable chemical tool for investigators probing new therapeutic agents for oncology and infectious diseases, particularly in structure-activity relationship (SAR) studies aimed at optimizing dual-pharmacology agents.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2

InChI Key

BQUDHXGVBOFYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

DMAP-Catalyzed One-Pot Method

A scalable route involves reacting anthranilic acid (I ) with triphosgene and phenethylamine in the presence of 4-dimethylaminopyridine (DMAP):

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature (25°C)

  • Catalyst: DMAP (10 mol%)

  • Yield: 82–89%

Key Advantages :

  • Avoids toxic isocyanates

  • Mild conditions prevent decomposition of sensitive functional groups.

Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-methyl Substituent

Hydrazide Cyclization Route

The oxadiazole ring is formed via cyclodehydration of a hydroxyamidine intermediate:

  • Step 1 : 4-Chlorobenzonitrile (III ) reacts with hydroxylamine to form N-hydroxy-4-chlorobenzimidamide (IV ).

  • Step 2 : IV undergoes cyclization with ethyl chloroacetate to yield 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (V ).

Optimized Conditions :

  • Cyclization agent: Diphenyl ether (180°C, 3 hr)

  • Yield of V : 74%

Coupling of Subunits

Mitsunobu Reaction for Alkylation

The quinazoline-dione (II ) is functionalized with the oxadiazole-methyl group via Mitsunobu conditions:

Reaction Parameters :

  • Reagents: DIAD (Diisopropyl azodicarboxylate), Triphenylphosphine

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → Room temperature (12 hr)

  • Yield: 68%

Alternative Nucleophilic Displacement

In cases where Mitsunobu conditions fail, the chloromethyl oxadiazole (V ) reacts with the deprotonated quinazoline-dione under basic conditions:
Conditions :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF), 80°C, 8 hr

  • Yield: 58%

Critical Analysis of Methodologies

Yield Comparison Table

StepMethodYield (%)Purity (HPLC)
Quinazoline-dioneDMAP-catalyzed8998.5
Oxadiazole formationDiphenyl ether cyclization7497.2
Mitsunobu couplingDIAD/PPh₃6896.8
Nucleophilic couplingK₂CO₃/DMF5895.1

Key Challenges and Solutions

  • Oxadiazole Stability : The chloromethyl oxadiazole (V ) is prone to hydrolysis. Use of anhydrous solvents and molecular sieves improved stability.

  • Regioselectivity in Coupling : Mitsunobu conditions ensure selective alkylation at the N1 position of the quinazoline-dione.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, Quinazoline-H), 7.89–7.43 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 4.11 (t, 2H, NCH₂), 2.89 (t, 2H, ArCH₂).

  • HRMS : m/z Calcd for C₂₆H₂₀ClN₅O₃: 493.1164; Found: 493.1171.

HPLC Purity :

  • Method: C18 column, 70:30 MeOH/H₂O, 1.0 mL/min

  • Retention time: 6.78 min, Purity: 98.5%.

Scale-Up Considerations

  • Quinazoline-dione Synthesis : The DMAP-catalyzed method is preferable for kilogram-scale production due to low catalyst loading and minimal byproducts.

  • Oxadiazole Cyclization : Switching from diphenyl ether to refluxing toluene reduced energy costs while maintaining yields (72%) .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives. The structural modifications in 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suggest potential efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : Quinazolines are known to inhibit specific kinase pathways involved in cancer cell proliferation. The oxadiazole ring may enhance this activity through additional interactions with target proteins.
  • Case Studies : Research has shown that similar compounds exhibit IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The presence of the 4-chlorophenyl substituent has been associated with enhanced antimicrobial activity. Studies indicate that compounds with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study demonstrated that related quinazoline derivatives exhibited minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .

Organic Electronics

Quinazoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their electronic properties.

  • Conductivity Studies : The incorporation of the oxadiazole moiety may improve charge transport properties, making these compounds suitable candidates for electronic applications .

Photovoltaic Devices

The unique structure of This compound lends itself to research in photovoltaic materials.

  • Performance Metrics : Preliminary studies indicate that devices fabricated with similar compounds show promising power conversion efficiencies due to their ability to absorb a wide spectrum of light .

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Oxadiazole) Substituents (Quinazoline) Key Features
1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione (Target Compound) C₂₅H₁₉ClN₄O₃ 458.9* 4-Chlorophenyl Phenethyl High lipophilicity due to aromatic groups; potential kinase inhibition
1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione C₂₂H₁₅ClN₄O₄ 434.8 2-Chlorophenyl Furan-2-ylmethyl Reduced steric bulk; furan may enhance solubility
3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione C₂₆H₂₂N₄O₃S 470.5 4-(Methylthio)phenyl 4-Ethylphenyl Increased electron density from methylthio; potential redox activity
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione C₂₄H₁₇ClN₄O₄ 460.9 4-Chlorophenyl 2-Methoxybenzyl Methoxy group improves solubility; positional isomerism alters binding

*Theoretical molecular weight calculated based on structural similarity to analogs.

Key Structural Differences and Implications

  • Chlorophenyl Position : The target compound’s 4-chlorophenyl group (vs. 2-chlorophenyl in ) may enhance π-π stacking interactions in hydrophobic binding pockets, critical for kinase inhibition .
  • Side Chain Modifications: Replacing phenethyl with furan-2-ylmethyl reduces molecular weight (434.8 vs.
  • Electron-Donating Groups : The methylthio group in increases electron density, which could stabilize charge-transfer interactions in enzymatic active sites .

Theoretical Property Predictions

Density Functional Theory (DFT) calculations (e.g., B3LYP functional ) could predict electronic properties such as HOMO-LUMO gaps and dipole moments, which correlate with reactivity and solubility. For example:

  • The target compound’s phenethyl chain may increase steric hindrance, raising the energy barrier for metabolic oxidation compared to .
  • The 4-chlorophenyl group’s electron-withdrawing nature may lower the LUMO energy, enhancing electrophilic interactions .

Crystallographic Insights

Crystallographic data for such compounds are sparse, but tools like SHELX have been widely used for small-molecule refinement. For instance, SHELXL could resolve the conformational flexibility of the oxadiazole-quinazoline linkage, critical for understanding binding modes .

Research Findings and Limitations

  • Synthetic Feasibility : Analogs like and are synthesized via cyclocondensation, but yields for the target compound remain unreported .
  • Biological Data: No experimental IC₅₀ or MIC values are available for the target compound or its analogs, limiting activity comparisons.
  • Computational Gaps : DFT studies on these specific derivatives are absent, though methodology from provides a framework for future work.

Biological Activity

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that incorporates a quinazoline core and an oxadiazole moiety. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of the target compound involves multi-step organic reactions, typically starting from readily available precursors. The key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Quinazoline Core Construction : The quinazoline structure is formed via condensation reactions between appropriate aniline derivatives and carbonyl compounds.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the molecular structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated that this compound possesses a mean IC50 value ranging from 9.0 to 15.0 µM , suggesting moderate potency against certain tumor types.

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
HeLa (Cervical)12.0
A549 (Lung)9.0

These findings align with previous research indicating that oxadiazole derivatives can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Neuropharmacological Effects

The incorporation of the oxadiazole ring has also been linked to neuroactive properties. Compounds similar to this compound have shown promise as selective inhibitors of neurotransmitter transporters. For instance, some studies suggest that these compounds may act as partial agonists at opioid receptors and antagonists at dopamine transporters .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Study on Antitumor Activity :
    • A recent study tested a series of quinazoline derivatives against a panel of cancer cell lines.
    • The most potent derivative exhibited an IC50 value of approximately 9.4 µM across multiple cancer types, including breast and lung cancers .
  • Neuropharmacological Assessment :
    • Research evaluated the effects of oxadiazole-containing compounds on dopamine transporter activity.
    • Results indicated a significant reduction in dopamine uptake in neuronal cell cultures treated with these compounds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions , including:

  • Cyclocondensation : Formation of the oxadiazole ring via reaction of carbohydrazide derivatives with phosphorus oxychloride (POCl₃) under reflux conditions .
  • Alkylation : Introduction of the phenethyl group using benzyl chlorides or chloroacetamides in solvents like DMF, catalyzed by bases such as NaH or K₂CO₃ .
  • Hydrolysis : Post-synthetic modification to replace reactive intermediates (e.g., chlorine atoms) under controlled acidic/basic conditions .
    Key considerations: Reaction monitoring via TLC/HPLC and purification via column chromatography are critical for yield optimization .

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm connectivity of the quinazoline-dione core, oxadiazole ring, and substituents (e.g., 4-chlorophenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinazoline-dione) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Screening : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like topoisomerase II or kinases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation : Systematic replacement of the 4-chlorophenyl group with electron-withdrawing (e.g., -Br, -CF₃) or electron-donating (-OCH₃) groups to assess effects on antimicrobial potency .
  • Scaffold Hybridization : Fusion with triazole or pyrimidine moieties to enhance target selectivity (e.g., DNA gyrase inhibition) .
    Example: Bromine substitution at the phenyl ring improved anticancer activity in analogues by 40% .

Q. What mechanistic insights exist for its interaction with biological targets?

  • DNA Intercalation : Quinazoline-dione derivatives intercalate with DNA, disrupting replication (confirmed via ethidium bromide displacement assays) .
  • Enzyme Inhibition : Oxadiazole-containing analogues inhibit topoisomerase II by stabilizing the DNA-enzyme cleavage complex (observed in gel electrophoresis assays) .
  • Receptor Binding : Molecular docking studies suggest hydrogen bonding between the dione carbonyl and ATP-binding pockets of kinases (e.g., EGFR) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) or enzyme isoform specificity .
  • Structural Confirmation : Re-evaluate compound purity (via HPLC) and stereochemistry (via X-ray crystallography) to rule out batch variability .
    Case Study: Discrepancies in MIC values for oxadiazole derivatives were traced to differences in solvent polarity during testing .

Q. What analytical challenges arise in assessing its purity and stability?

  • Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic/basic conditions requires stability studies via accelerated degradation (e.g., pH 1–13 at 40°C) .
  • Purity Thresholds : Use reverse-phase HPLC with UV detection (λ = 254 nm) to achieve >98% purity, critical for reproducible bioassays .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Prodrug Design : Esterification of the dione moiety to enhance lipophilicity and oral bioavailability .
  • Cosolvent Systems : Use of PEG-400 or cyclodextrins to improve aqueous solubility for in vivo studies .
    Data: Methoxypropyl-substituted analogues showed 3x higher metabolic stability in liver microsome assays .

Q. What in vivo models are suitable for toxicity evaluation?

  • Acute Toxicity : Rodent models (e.g., mice) with dose escalation to determine LD₅₀ and organ-specific histopathology .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Methodological Tables

Q. Table 1. Key Substituents and Bioactivity Trends

Substituent PositionFunctional GroupObserved Effect on ActivityReference
4-Chlorophenyl-Cl↑ Antimicrobial potency
Phenethyl-CH₂CH₂Ph↓ Solubility, ↑ Lipophilicity
Oxadiazole-5-ylHeterocycle↑ Enzyme inhibition

Q. Table 2. Recommended Analytical Techniques

ParameterTechniqueApplication Example
PurityHPLC-UVQuantify impurities <2%
Structural Elucidation¹H/¹³C NMRConfirm methylene bridge
StabilityAccelerated DegradationHydrolysis kinetics at pH 7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.